Grayanol A

Description

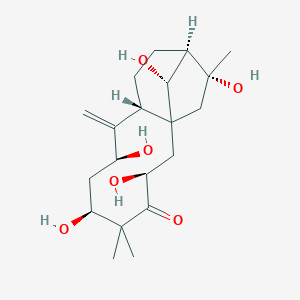

Grayanol A is a diterpenoid compound primarily isolated from plants of the Ericaceae family, notably Leucothoe grayana Max. . It belongs to the grayanane-type diterpenes, biosynthetically derived from ent-kaurane precursors . Structurally, it features a tetracyclic skeleton with multiple hydroxyl groups, contributing to its biological activity and toxicity . Its stereostructure was first elucidated in 1974 through spectroscopic and crystallographic methods .

Properties

CAS No. |

52557-31-0 |

|---|---|

Molecular Formula |

C20H32O6 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(3S,6S,8S,10S,13R,14R,16R)-3,6,8,14,16-pentahydroxy-5,5,14-trimethyl-9-methylidenetricyclo[11.2.1.01,10]hexadecan-4-one |

InChI |

InChI=1S/C20H32O6/c1-10-11-5-6-12-16(24)20(11,9-19(12,4)26)8-14(22)17(25)18(2,3)15(23)7-13(10)21/h11-16,21-24,26H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-,16+,19+,20?/m0/s1 |

InChI Key |

GYJWAHUFJQYZSI-AQQRKTFKSA-N |

Isomeric SMILES |

C[C@]1(CC23C[C@@H](C(=O)C([C@H](C[C@@H](C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)(C)C)O)O |

Canonical SMILES |

CC1(C(CC(C(=C)C2CCC3C(C2(CC(C1=O)O)CC3(C)O)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Grayanol A involves complex synthetic routes. The total synthesis of grayanoids, including Grayanol A, has been a topic of extensive research due to their intricate polycyclic structures . The synthetic routes typically involve multiple steps, including cyclization reactions and the use of various reagents and catalysts .

Chemical Reactions Analysis

Grayanol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, Grayanol A and other grayanoids have been investigated for their potential as sodium channel modulators, analgesics, sedatives, insecticides, and antifeedants . These bioactivities make Grayanol A a compound of interest for developing new pharmaceuticals and pest control agents .

Mechanism of Action

The mechanism of action of Grayanol A involves binding to sodium channels in cell membranes, increasing the permeability of sodium ions and inhibiting the inactivation of these channels . This action leads to various physiological effects, including dizziness, weakness, excessive perspiration, hypersalivation, vomiting, paraesthesia, hypotension

Comparison with Similar Compounds

Structural Analogues

Grayanol A shares structural similarities with other grayanane-type diterpenes, differing in hydroxylation patterns, stereochemistry, and substituent groups. Key analogues include:

Grayanol B

- Source : Leucothoe grayana .

- Structural Features: Shares the grayanane skeleton with Grayanol A but differs in hydroxyl group positioning. Molecular formula: C₂₀H₃₂O₆ (inferred from Grayanol B’s CID data) .

- Biological Activity: Similar insecticidal properties but with unquantified potency compared to Grayanol A .

Grayanotoxin XVIII

- Source : Leucothoe grayana .

- Structural Features: A minor diterpene with a crystallographically confirmed grayanane core but distinct substituents .

Leucothol A

- Source : Leucothoe grayana .

- Structural Features: A phenolic diterpenoid with a simpler bicyclic structure compared to Grayanol A’s tetracyclic system .

- Biological Activity: Exhibits antifungal activity, a trait less pronounced in Grayanol A .

Functional Analogues

Compounds with overlapping applications or mechanisms include:

Grayanotoxin XXII

- Source : Pieris formosa flowers .

- Structural Features: A grayanol diterpenoid with additional glycosidic linkages absent in Grayanol A .

- Biological Activity: Demonstrates neurotoxic effects in insects, suggesting a shared target with Grayanol A but enhanced bioavailability due to glycosylation .

Benzyl 2-hydroxy-4-O-glucopyranosyl-benzoate

Comparative Data Table

*Inferred from Grayanol B’s formula due to structural homology .

Key Research Findings

Structural Determinants of Toxicity: Grayanol A’s intraperitoneal toxicity is attributed to its hydroxyl group configuration, which enhances membrane permeability and interaction with neuronal ion channels .

Insecticidal Specificity: Grayanol A exhibits higher specificity for insect sodium channels compared to Grayanotoxin XVIII, which affects both insects and mammals .

Synergistic Effects: Phenolic glucosides (e.g., from Pieris formosa) enhance Grayanol A’s efficacy by improving solubility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.